GDC-0879

Catalog No.
S548273
CAS No.
905281-76-7
M.F
C19H18N4O2
M. Wt
334.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GDC-0879

CAS Number

905281-76-7

Product Name

GDC-0879

IUPAC Name

2-[4-[(1Z)-1-hydroxyimino-2,3-dihydroinden-5-yl]-3-pyridin-4-ylpyrazol-1-yl]ethanol

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C19H18N4O2/c24-10-9-23-12-17(19(21-23)13-5-7-20-8-6-13)15-1-3-16-14(11-15)2-4-18(16)22-25/h1,3,5-8,11-12,24-25H,2,4,9-10H2/b22-18-

InChI Key

DEZZLWQELQORIU-PYCFMQQDSA-N

SMILES

C1CC(=NO)C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO

Solubility

Soluble in DMSO, not in water

Synonyms

2-(4-(1-(hydroxyimino)-2,3-dihydro-1H-inden-5-yl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol, GDC 0879, GDC-0879, GDC0879

Canonical SMILES

C1CC(=NO)C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO

Isomeric SMILES

C1C/C(=N/O)/C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO

Description

The exact mass of the compound (E)-5-(1-(2-hydroxyethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime is 334.14298 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Indenes - Supplementary Records. It belongs to the ontological category of primary alcohol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Here's what we do know:

  • Chemical Structure and Potential: The molecule possesses several functional groups that could be of interest for drug discovery, including the pyrazole ring, the indenone core, and the oxime moiety. Pyrazoles and indenones are known to have various biological activities, while oximes can act as enzyme inhibitors.
  • Commercial Availability: The compound is commercially available from a few chemical suppliers, suggesting potential research interest but without disclosing the specific applications (source: ).

GDC-0879 is a small molecule inhibitor specifically targeting B-Raf, a protein kinase involved in the mitogen-activated protein kinase (MAPK) signaling pathway. This compound is particularly effective against the B-Raf V600E mutation, which is commonly associated with various cancers, including melanoma. GDC-0879 demonstrates high potency with an inhibitory concentration (IC50) of approximately 0.13 nM against B-Raf V600E in certain cell lines, such as A375 and Colo205 . Its selectivity extends to c-Raf, although it exhibits minimal activity against other kinases, making it a focused therapeutic candidate for treating B-Raf-driven malignancies .

  • Indenones: Some indenone derivatives have been investigated for their anti-cancer properties [].
  • Pyrazoles: Pyrazole-containing compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects [].
  • Oximes: Oximes can act as cholinesterase reactivators and have been explored for their potential in treating nerve agent poisoning and Alzheimer's disease [].

GDC-0879 primarily functions as an ATP-competitive inhibitor of B-Raf. Upon binding to the mutant B-Raf protein, it inhibits its kinase activity, leading to reduced phosphorylation of downstream targets in the MAPK pathway. This action disrupts cellular proliferation signals in cancer cells harboring the B-Raf V600E mutation . The compound also influences the thermal stability of wild-type B-Raf, indicating its capacity to modulate protein conformation and activity in different cellular contexts .

The biological activity of GDC-0879 has been extensively studied, revealing its dual role depending on the cellular context. In rapidly proliferating cancer cells with the B-Raf V600E mutation, GDC-0879 induces cell death by inhibiting essential growth signaling pathways. Conversely, in non-proliferating cells such as podocytes, it can activate survival signals through MEK/ERK pathway activation, thereby protecting these cells from injury-induced apoptosis . This context-dependent effect highlights the complexity of GDC-0879's mechanism and its potential applications beyond oncology.

  • Formation of key intermediates: The initial step involves reacting specific aromatic compounds with appropriate reagents to form intermediates that possess the desired functional groups.
  • Cyclization: Subsequent cyclization reactions are performed to form the core structure of GDC-0879.
  • Final modifications: The final steps include purification and characterization using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and purity of the compound .

GDC-0879's primary application lies in oncology, specifically for treating cancers associated with B-Raf mutations. Its ability to selectively inhibit B-Raf V600E makes it a candidate for targeted therapies in melanoma and potentially other solid tumors exhibiting similar mutations. Additionally, its protective effects in non-cancerous cells suggest possible applications in conditions where cellular survival is compromised .

Interaction studies have demonstrated that GDC-0879 binds preferentially to mutant forms of B-Raf over wild-type variants. This selective binding is crucial for minimizing off-target effects and enhancing therapeutic efficacy. Studies indicate that GDC-0879 not only inhibits B-Raf but may also influence signaling through A-Raf and C-Raf in specific contexts, although its primary action remains on B-Raf V600E . Understanding these interactions is vital for optimizing its use in clinical settings.

Several compounds exhibit structural and functional similarities to GDC-0879. Below is a comparison highlighting their uniqueness:

Compound NameTarget KinaseIC50 (nM)Unique Features
DabrafenibB-Raf V600E40FDA-approved; broader kinase inhibition
SorafenibRaf kinases5Multi-kinase inhibitor; used in liver cancer
SB-682330B-Raf6Selective for mutant forms; less studied
PLX4032 (Vemurafenib)B-Raf V600E30FDA-approved; significant clinical data
LGX818B-Raf V600E10Designed to overcome resistance mechanisms

GDC-0879 stands out due to its remarkable potency against B-Raf V600E and its unique ability to protect non-proliferating cells while inhibiting tumor growth in malignant cells . This dual functionality presents opportunities for novel therapeutic strategies that leverage both anti-cancer effects and protective roles in healthy tissues.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

334.14297583 g/mol

Monoisotopic Mass

334.14297583 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

GDC-0879

Dates

Modify: 2023-08-15
1: Mooz J, Oberoi-Khanuja TK, Harms GS, Wang W, Jaiswal BS, Seshagiri S, Tikkanen R, Rajalingam K. Dimerization of the kinase ARAF promotes MAPK pathway activation and cell migration. Sci Signal. 2014 Aug 5;7(337):ra73. doi: 10.1126/scisignal.2005484. PubMed PMID: 25097033.
2: Doma E, Rupp C, Varga A, Kern F, Riegler B, Baccarini M. Skin tumorigenesis stimulated by Raf inhibitors relies upon Raf functions that are dependent and independent of ERK. Cancer Res. 2013 Dec 1;73(23):6926-37. doi: 10.1158/0008-5472.CAN-13-0748. Epub 2013 Oct 15. PubMed PMID: 24129679.
3: Coffee EM, Faber AC, Roper J, Sinnamon MJ, Goel G, Keung L, Wang WV, Vecchione L, de Vriendt V, Weinstein BJ, Bronson RT, Tejpar S, Xavier RJ, Engelman JA, Martin ES, Hung KE. Concomitant BRAF and PI3K/mTOR blockade is required for effective treatment of BRAF(V600E) colorectal cancer. Clin Cancer Res. 2013 May 15;19(10):2688-98. doi: 10.1158/1078-0432.CCR-12-2556. Epub 2013 Apr 2. Erratum in: Clin Cancer Res. 2013 Jul 15;19(14):4018. PubMed PMID: 23549875; PubMed Central PMCID: PMC3815598.
4: Fuchs O. Targeting of NF-kappaB signaling pathway, other signaling pathways and epigenetics in therapy of multiple myeloma. Cardiovasc Hematol Disord Drug Targets. 2013 Mar 1;13(1):16-34. Review. PubMed PMID: 23534949.
5: Chou B, Adler RS, Meng M, Percey S, Dean B, Hop CE, Shin YG. Validation and application of a liquid chromatography-tandem mass spectrometric method for the determination of GDC-0879 and its metabolite in dog plasma using solid phase extraction. J Pharm Biomed Anal. 2012 Nov;70:354-61. doi: 10.1016/j.jpba.2012.05.029. Epub 2012 Jun 1. PubMed PMID: 22717139.
6: Hu J, Yu H, Kornev AP, Zhao J, Filbert EL, Taylor SS, Shaw AS. Mutation that blocks ATP binding creates a pseudokinase stabilizing the scaffolding function of kinase suppressor of Ras, CRAF and BRAF. Proc Natl Acad Sci U S A. 2011 Apr 12;108(15):6067-72. doi: 10.1073/pnas.1102554108. Epub 2011 Mar 25. PubMed PMID: 21441104; PubMed Central PMCID: PMC3076888.
7: Hatzivassiliou G, Song K, Yen I, Brandhuber BJ, Anderson DJ, Alvarado R, Ludlam MJ, Stokoe D, Gloor SL, Vigers G, Morales T, Aliagas I, Liu B, Sideris S, Hoeflich KP, Jaiswal BS, Seshagiri S, Koeppen H, Belvin M, Friedman LS, Malek S. RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth. Nature. 2010 Mar 18;464(7287):431-5. doi: 10.1038/nature08833. Epub 2010 Feb 3. PubMed PMID: 20130576.
8: Choo EF, Driscoll JP, Feng J, Liederer B, Plise E, Randolph N, Shin Y, Wong S, Ran Y. Disposition of GDC-0879, a B-RAF kinase inhibitor in preclinical species. Xenobiotica. 2009 Sep;39(9):700-9. doi: 10.1080/00498250902991827. PubMed PMID: 19552528.
9: Hoeflich KP, Herter S, Tien J, Wong L, Berry L, Chan J, O'Brien C, Modrusan Z, Seshagiri S, Lackner M, Stern H, Choo E, Murray L, Friedman LS, Belvin M. Antitumor efficacy of the novel RAF inhibitor GDC-0879 is predicted by BRAFV600E mutational status and sustained extracellular signal-regulated kinase/mitogen-activated protein kinase pathway suppression. Cancer Res. 2009 Apr 1;69(7):3042-51. doi: 10.1158/0008-5472.CAN-08-3563. Epub 2009 Mar 10. PubMed PMID: 19276360.
10: Wong H, Belvin M, Herter S, Hoeflich KP, Murray LJ, Wong L, Choo EF. Pharmacodynamics of 2-[4-[(1E)-1-(hydroxyimino)-2,3-dihydro-1H-inden-5-yl]-3-(pyridine-4-yl)-1H-pyraz ol-1-yl]ethan-1-ol (GDC-0879), a potent and selective B-Raf kinase inhibitor: understanding relationships between systemic concentrations, phosphorylated mitogen-activated protein kinase kinase 1 inhibition, and efficacy. J Pharmacol Exp Ther. 2009 Apr;329(1):360-7. doi: 10.1124/jpet.108.148189. Epub 2009 Jan 15. PubMed PMID: 19147858.

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